L-689502
Overview
Description
L-689502 is a potent inhibitor of the human immunodeficiency virus type 1 protease. This compound has shown significant efficacy in inhibiting the activity of the human immunodeficiency virus type 1 protease, with an IC50 value of 1 nanomolar . It is primarily used in scientific research to study the mechanisms of human immunodeficiency virus type 1 protease inhibition and to develop new therapeutic strategies for human immunodeficiency virus infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-689502 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the indanyl and phenylalanine derivatives, followed by their coupling to form the final product. The reaction conditions often involve the use of protecting groups, coupling reagents, and purification steps to ensure the desired product’s high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, scaling up the reactions, and implementing stringent quality control measures to ensure the consistency and purity of the final product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
L-689502 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
L-689502 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of protease inhibition and to develop new synthetic methodologies.
Biology: Employed in studies to understand the role of human immunodeficiency virus type 1 protease in viral replication and pathogenesis.
Medicine: Investigated as a potential therapeutic agent for the treatment of human immunodeficiency virus infections and other diseases involving protease activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting proteases.
Mechanism of Action
L-689502 exerts its effects by inhibiting the activity of the human immunodeficiency virus type 1 protease. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition disrupts the viral life cycle and reduces the production of infectious viral particles . The molecular targets and pathways involved include the human immunodeficiency virus type 1 protease and the viral replication machinery .
Comparison with Similar Compounds
L-689502 is compared with other similar compounds, such as L-694746 and pepstatin:
List of Similar Compounds
This compound stands out due to its high potency and specificity in inhibiting human immunodeficiency virus type 1 protease, making it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]-6-oxo-1-phenylhexan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H51N3O7/c1-39(2,3)49-38(46)40-33(24-27-9-5-4-6-10-27)34(43)26-30(37(45)41-36-32-12-8-7-11-29(32)25-35(36)44)23-28-13-15-31(16-14-28)48-22-19-42-17-20-47-21-18-42/h4-16,30,33-36,43-44H,17-26H2,1-3H3,(H,40,46)(H,41,45)/t30-,33+,34+,35-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLCQJSWFWQHCD-AIIVFDHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=C(C=C2)OCCN3CCOCC3)C(=O)NC4C(CC5=CC=CC=C45)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=C(C=C2)OCCN3CCOCC3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H51N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160692 | |
Record name | L 689502 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40160692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138483-63-3 | |
Record name | L 689502 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138483633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L 689502 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40160692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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